molecular formula C15H14BrNO2 B12739701 1H-Isoindole-1,3(2H)-dione, 2-(4-bromo-3-methylphenyl)-4,5,6,7-tetrahydro- CAS No. 39985-71-2

1H-Isoindole-1,3(2H)-dione, 2-(4-bromo-3-methylphenyl)-4,5,6,7-tetrahydro-

Cat. No.: B12739701
CAS No.: 39985-71-2
M. Wt: 320.18 g/mol
InChI Key: WNZQYTGKTIISTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Isoindole-1,3(2H)-dione, 2-(4-bromo-3-methylphenyl)-4,5,6,7-tetrahydro- is a chemical compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a tetrahydroisoindole dione structure. The unique arrangement of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(4-bromo-3-methylphenyl)-4,5,6,7-tetrahydro- typically involves multi-step organic reactions. One common method involves the bromination of a precursor compound, followed by cyclization and functional group modifications. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like Lewis acids to facilitate the reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the precursor chemicals are mixed and reacted under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1H-Isoindole-1,3(2H)-dione, 2-(4-bromo-3-methylphenyl)-4,5,6,7-tetrahydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the compound can be substituted with other atoms or groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar aprotic solvents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted isoindole derivatives.

Scientific Research Applications

1H-Isoindole-1,3(2H)-dione, 2-(4-bromo-3-methylphenyl)-4,5,6,7-tetrahydro- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-(4-bromo-3-methylphenyl)-4,5,6,7-tetrahydro- involves its interaction with molecular targets such as enzymes or receptors. The presence of the bromine atom and the tetrahydroisoindole dione structure allows the compound to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

    1H-Isoindole-1,3(2H)-dione derivatives: Compounds with similar core structures but different substituents.

    Bromo-substituted phenyl compounds: Compounds with bromine atoms attached to phenyl rings, but different overall structures.

Uniqueness: 1H-Isoindole-1,3(2H)-dione, 2-(4-bromo-3-methylphenyl)-4,5,6,7-tetrahydro- is unique due to the specific combination of functional groups and the tetrahydroisoindole dione structure. This unique arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

39985-71-2

Molecular Formula

C15H14BrNO2

Molecular Weight

320.18 g/mol

IUPAC Name

2-(4-bromo-3-methylphenyl)-4,5,6,7-tetrahydroisoindole-1,3-dione

InChI

InChI=1S/C15H14BrNO2/c1-9-8-10(6-7-13(9)16)17-14(18)11-4-2-3-5-12(11)15(17)19/h6-8H,2-5H2,1H3

InChI Key

WNZQYTGKTIISTO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=O)C3=C(C2=O)CCCC3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.